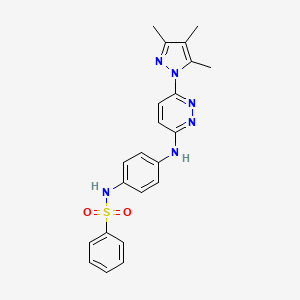

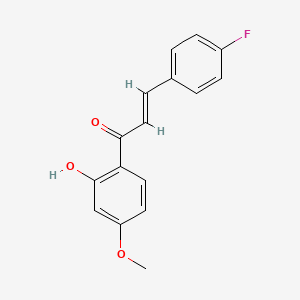

4-(1-Phenoxyethyl)-2-pyrimidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1-Phenoxyethyl)-2-pyrimidinamine, also known as PEPAM, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. PEPAM belongs to the class of pyrimidine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Antioxidant Activity

4-(1-Phenoxyethyl)-2-pyrimidinamine: and its derivatives have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. Researchers have explored the ability of this compound to scavenge reactive oxygen species (ROS) and protect against oxidative damage .

Anticancer Potential

The search for novel anticancer agents remains a priority in oncology research. Some studies have evaluated the cytotoxicity of 4-(1-Phenoxyethyl)-2-pyrimidinamine against cancer cell lines. Its ability to inhibit tumor growth and induce apoptosis warrants further investigation .

Agrochemical Applications

In agriculture, pest control and crop protection are essential. Researchers have explored the use of 4-(1-Phenoxyethyl)-2-pyrimidinamine derivatives as agrochemicals. Their insecticidal and herbicidal properties make them promising candidates for sustainable farming practices.

Al-Ostoot, F. H., Zabiulla, & Khanum, S. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(2), 1839–1875. Read more Additional studies on the anticancer potential of 4-(1-Phenoxyethyl)-2-pyrimidinamine are ongoing and may provide further insights.

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which share a similar structure, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that compounds with a similar structure, such as thiazoles, can undergo electrophilic aromatic substitution . This process involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

For instance, they can influence the synthesis of neurotransmitters, such as acetylcholine . They can also undergo reactions at the benzylic position .

Pharmacokinetics

Thiazoles, which share a similar structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of 4-(1-Phenoxyethyl)-2-pyrimidinamine.

Result of Action

Thiazoles, which share a similar structure, are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .

Action Environment

These highly mobile compounds are readily transported to surface and groundwater . This suggests that environmental factors such as pH, temperature, and presence of other chemicals could potentially influence the action of 4-(1-Phenoxyethyl)-2-pyrimidinamine.

properties

IUPAC Name |

4-(1-phenoxyethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9(11-7-8-14-12(13)15-11)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIJNPSOZSWWBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC=C1)N)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Phenoxyethyl)pyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(dimethylamino)-N-(1-methylpiperidin-4-yl)but-2-enamide](/img/structure/B2399482.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2399485.png)

![2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2399495.png)

![Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B2399497.png)